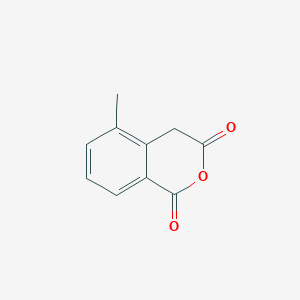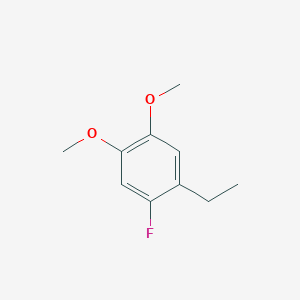
3-Amino-4-boronobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-boronobenzoic acid is an organic compound with the molecular formula C7H8BNO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a boronic acid group and an amino group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-boronobenzoic acid typically involves the introduction of the boronic acid group into the benzene ring. One common method is the palladium-catalyzed borylation of 3-amino-4-bromobenzoic acid using bis(pinacolato)diboron under mild conditions. The reaction is carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-boronobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
3-Amino-4-boronobenzoic acid has a wide range of applications in scientific research:
Biology: It can be used in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Industry: Used in the synthesis of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-boronobenzoic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-bromobenzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.
3-Amino-5-methoxybenzoic acid: Contains a methoxy group instead of a boronic acid group.
2-Amino-4-bromobenzoic acid: Similar structure but with the amino and bromine groups in different positions.
Uniqueness
3-Amino-4-boronobenzoic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and potential for forming reversible covalent bonds. This makes it particularly valuable in applications such as enzyme inhibition and the development of boron-containing drugs.
Propiedades
Fórmula molecular |
C7H8BNO4 |
|---|---|
Peso molecular |
180.96 g/mol |
Nombre IUPAC |
3-amino-4-boronobenzoic acid |
InChI |
InChI=1S/C7H8BNO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,9H2,(H,10,11) |
Clave InChI |
VAUXEJYIYFPASW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)C(=O)O)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11911346.png)
![3-Methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B11911353.png)

![8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11911370.png)



![Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride](/img/structure/B11911392.png)
![7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11911400.png)



